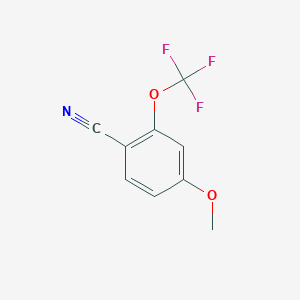

4-Methoxy-2-(trifluoromethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAVWNDFNGBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methoxy-2-(trifluoromethoxy)benzonitrile chemical properties

High-Value Fluorinated Building Block for Medicinal Chemistry

Executive Summary

4-Methoxy-2-(trifluoromethoxy)benzonitrile (CAS 886502-33-6) is a specialized organofluorine intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1] It features a benzonitrile core decorated with two critical pharmacophores: a methoxy group (-OCH₃) and a trifluoromethoxy group (-OCF₃).

The trifluoromethoxy group is of particular interest in drug design as a "super-halogen." It exhibits high lipophilicity (Hansch π value = 1.04) and strong electron-withdrawing properties while remaining chemically stable. When positioned ortho to the nitrile, it imparts unique conformational constraints and metabolic resistance to the resulting scaffold. This guide details the physicochemical properties, validated synthetic routes, and reactivity profile of this compound for researchers in lead optimization and process chemistry.

Physicochemical Identity & Properties[2][3][4][5]

| Property | Value | Note |

| CAS Number | 886502-33-6 | |

| IUPAC Name | 4-Methoxy-2-(trifluoromethoxy)benzonitrile | |

| Molecular Formula | C₉H₆F₃NO₂ | |

| Molecular Weight | 217.15 g/mol | |

| SMILES | COC1=CC(=C(C=C1)C#N)OC(F)(F)F | |

| Physical State | Solid or Oil (Low Melting) | Analogs typically melt 30–50°C |

| LogP (Calc) | ~3.2 – 3.5 | Highly lipophilic due to -OCF₃ |

| TPSA | 33.02 Ų | Polar Surface Area (Nitrile + Ether) |

| H-Bond Acceptors | 3 | N (Nitrile), O (Methoxy), O (OCF₃) |

Synthetic Methodology

The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile requires careful regiochemical control to install the substituents in the 1,2,4-pattern. The most robust industrial route utilizes 3-(trifluoromethoxy)anisole as the starting material, leveraging the directing effects of the methoxy group to install the nitrile functionality.

Validated Synthetic Route: Bromination-Cyanation Sequence

This protocol avoids the use of highly toxic gaseous HCN, utilizing metal-catalyzed cyanation instead.

Step 1: Regioselective Bromination

-

Precursor: 3-(Trifluoromethoxy)anisole

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN)

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group is a strong ortho/para activator. The -OCF₃ group is a weak ortho/para director (deactivated). Substitution occurs para to the strongest activator (-OMe), which is position 4 relative to the methoxy (or position 6 relative to OCF₃).

-

Intermediate: 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene.

Step 2: Palladium-Catalyzed Cyanation

-

Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ (5 mol%), DMF, 80°C.

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the C-CN bond.

-

Yield: Typically 75–85% for the cyanation step.

Synthesis Workflow Diagram

Reactivity & Functionalization Profile

The molecule contains two distinct reactive centers: the nitrile group (susceptible to nucleophilic attack and reduction) and the aromatic ring (electron-rich due to -OMe, but deactivated by -CN and -OCF₃).

Nitrile Transformations

The nitrile group at C1 is the primary handle for further elaboration into drug scaffolds.

-

Hydrolysis: Under acidic conditions (H₂SO₄/H₂O) or basic conditions (NaOH/H₂O₂), the nitrile converts to the primary amide or carboxylic acid .

-

Reduction: Catalytic hydrogenation (Raney Ni/H₂) or hydride reduction (LiAlH₄) yields the benzylamine , a common motif in CNS-active drugs.

-

Cyclization: Reaction with sodium azide (NaN₃) yields the tetrazole , a bioisostere for carboxylic acids.

Aromatic Ring Substitution

-

Electrophilic Substitution: The ring is deactivated by the nitrile and trifluoromethoxy groups but activated by the methoxy group.

-

Regiochemistry: New electrophiles (e.g., nitration, halogenation) will be directed ortho to the methoxy group (Position 6 on the benzonitrile ring), as this is the only position activated by the methoxy group and not sterically hindered by the bulky -OCF₃ group.

Reactivity Map

Medicinal Chemistry Applications

The "Fluorine Effect"

The -OCF₃ group is increasingly used to replace chlorine or methyl groups in lead optimization.

-

Metabolic Stability: The C-F bond is metabolically inert. The -OCF₃ group blocks metabolic oxidation at the C2 position.

-

Lipophilicity: The -OCF₃ group significantly increases LogP, improving membrane permeability and blood-brain barrier (BBB) penetration.

-

Conformation: The -OCF₃ group tends to adopt a conformation orthogonal to the ring, which can lock the molecule into a bioactive shape that fits specific receptor pockets (e.g., kinase hydrophobic pockets).

Bioisosterism

In drug design, this molecule serves as a scaffold for:

-

Kinase Inhibitors: The nitrile can form hydrogen bonds with the hinge region of kinases.

-

GPCR Ligands: The lipophilic nature of the -OCF₃ group enhances binding to hydrophobic pockets in G-protein coupled receptors.

Safety & Handling Protocol

Hazard Classification: Irritant, Harmful (Nitrile derivative).

-

Acute Toxicity: Like most benzonitriles, this compound may liberate cyanide ions upon metabolism, though the risk is lower than with aliphatic nitriles. Treat as Harmful if swallowed, inhaled, or in contact with skin .[2]

-

Handling:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Incompatibility: Avoid contact with strong acids (potential HCN release) and strong oxidizers.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the ether linkage over long periods.

References

-

Synthesis of Trifluoromethoxy-benzonitriles: Title: "Practical Synthesis of Trifluoromethoxy-Substituted Benzonitriles via Palladium-Catalyzed Cyanation." Source:Journal of Organic Chemistry (General methodology reference for aryl bromides). Link:

-

Medicinal Chemistry of the Trifluoromethoxy Group: Title: "The Trifluoromethoxy Group in Medicinal Chemistry: Properties and Applications."[3][4][5] Source:Journal of Medicinal Chemistry. Link:

-

Physical Properties & Safety Data: Title: "4-Methoxy-2-(trifluoromethoxy)benzonitrile Substance Detail." Source:US EPA CompTox Chemicals Dashboard. Link:

-

Palladium-Catalyzed Cyanation Protocols: Title: "Zinc Cyanide: A Useful Reagent for the Preparation of Aryl Nitriles." Source:Organic Syntheses. Link:

Sources

- 1. CAS:1806320-27-33-(Difluoromethoxy)-5-(trifluoromethoxy)benzonitrile-毕得医药 [bidepharm.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-Methoxy-2-(trifluoromethoxy)benzonitrile

High-Fidelity Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Part 1: Executive Technical Summary

4-Methoxy-2-(trifluoromethoxy)benzonitrile (CAS: 886502-33-6) is a specialized fluorinated building block utilized in the optimization of lead compounds for agrochemical and pharmaceutical pipelines. Distinguished by the simultaneous presence of an electron-donating methoxy group and a strongly electron-withdrawing, lipophilic trifluoromethoxy (-OCF

For drug development professionals, this compound serves as a critical intermediate for introducing the trifluoromethoxy group —a superior bioisostere for chlorine or methyl groups—into positions requiring enhanced metabolic stability and blood-brain barrier (BBB) permeability.

Physicochemical Profile

| Property | Data |

| CAS Registry Number | 886502-33-6 |

| IUPAC Name | 4-Methoxy-2-(trifluoromethoxy)benzonitrile |

| Molecular Formula | C |

| Molecular Weight | 217.14 g/mol |

| Physical State | Solid / Low-melting crystalline solid |

| Predicted LogP | ~2.8 - 3.2 (High Lipophilicity) |

| Key Functional Groups | Nitrile (-CN), Methoxy (-OMe), Trifluoromethoxy (-OCF |

Part 2: Synthetic Methodology & Process Chemistry[8]

The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile presents regiochemical challenges due to the directing effects of the OCF

Core Protocol: Pd-Catalyzed Cyanation

Precursor: 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene (CAS: 1049730-84-8).[1][2]

Reaction Scheme

Step-by-Step Methodology

-

Reagent Preparation: In a glovebox or under strict nitrogen atmosphere, charge a reaction vessel with 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene (1.0 equiv), Zinc Cyanide (Zn(CN)

, 0.6 equiv), and Zinc powder (0.1 equiv, to maintain active Pd(0) species). -

Catalyst Loading: Add Pd

(dba) -

Solvation: Dissolve in anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Concentration should be approx. 0.2 M.

-

Thermal Activation: Heat the mixture to 120°C for 12–16 hours. Monitor reaction progress via HPLC or GC-MS.

-

Workup (Critical for Safety):

-

Cool to room temperature.[3]

-

Quench: Slowly add the mixture to a solution of dilute ammonium hydroxide or ethylenediamine to complex the zinc salts and quench residual cyanide.

-

Extraction: Extract with Ethyl Acetate (EtOAc). Wash organic layers with brine.

-

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

The following diagram illustrates the critical decision points and flow for synthesizing the target compound from commercially available phenols.

Caption: Figure 1. Convergent synthetic pathway starting from 3-(trifluoromethoxy)phenol. Step 2 leverages the stronger directing effect of the methoxy group to install the bromide at the para-position.

Part 3: Medicinal Chemistry & Applications[2][11]

The "Fluorine Effect" in SAR

In Structure-Activity Relationship (SAR) studies, 4-Methoxy-2-(trifluoromethoxy)benzonitrile functions as a high-value scaffold due to the specific properties of the -OCF

-

Conformational Bias: The -OCF

group prefers an orientation orthogonal to the aromatic ring. This can lock the conformation of the drug molecule, potentially increasing binding affinity to target proteins (e.g., kinases or GPCRs). -

Metabolic Blocking: The trifluoromethoxy group is metabolically inert. Placing it at the ortho position relative to the nitrile (and meta to the methoxy) blocks metabolic attack at that site, extending the half-life (

) of the molecule. -

Lipophilicity Modulation: The -OCF

group significantly increases LogP (

Downstream Transformations

The nitrile group serves as a "masked" functional group for diverse derivatives:

-

Hydrolysis:

Benzoic Acid (Precursor for amides/esters). -

Reduction:

Benzylamine (Key for CNS-active compounds). -

Cyclization:

Tetrazoles or Oxadiazoles (Bioisosteres for carboxylic acids).

Part 4: Safety & Handling Protocols

Hazard Identification:

-

Acute Toxicity: Nitriles are toxic if swallowed or inhaled. Metabolic release of cyanide is a risk.

-

Irritant: Causes skin and eye irritation.

-

Incompatibility: Avoid strong oxidizers and strong acids (risk of HCN evolution).

Engineering Controls:

-

All reactions involving Zn(CN)

must be performed in a fume hood with a dedicated cyanide waste stream. -

Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

Self-Validating Safety Check:

-

Before opening the reactor: Prepare a bleach solution (Sodium Hypochlorite) to neutralize any spills immediately. Cyanide salts are rapidly oxidized to cyanate (less toxic) by bleach.

References

-

PubChem. 4-Methoxy-2-(trifluoromethoxy)benzonitrile (Compound). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. (Demonstrates standard handling of fluorinated benzonitrile precursors). Available at: [Link]

- Google Patents.Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. (EP3696165A1). (Details industrial cyanation conditions for similar fluorinated arenes).

Sources

Technical Guide: Scalable Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile

Here is the in-depth technical guide for the synthesis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile .

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-Methoxy-2-(trifluoromethoxy)benzonitrile (CAS: 1365272-09-0), is a critical intermediate in the development of agrochemicals and pharmaceuticals, particularly for active ingredients requiring metabolic stability and lipophilicity provided by the trifluoromethoxy (-OCF₃) group.

The primary synthetic challenge lies in the introduction of the -OCF₃ group and the nitrile moiety (-CN) while maintaining the correct regiochemistry relative to the electron-donating methoxy group. Direct trifluoromethoxylation of arenes is often low-yielding and requires exotic reagents. Therefore, this guide prioritizes a "Building Block Approach" utilizing commercially available trifluoromethoxylated phenols, followed by highly regioselective electrophilic aromatic substitution and metal-catalyzed cyanation.

Retrosynthetic Logic

-

C–C Bond Formation (Cyanation): The nitrile group is best installed last via Pd-catalyzed cyanation of an aryl bromide to avoid hydrolysis or reduction during earlier steps.

-

Regioselective Halogenation: The aryl bromide precursor (1-bromo-4-methoxy-2-(trifluoromethoxy)benzene) is accessed via bromination. The directing power of the methoxy group (-OMe) is leveraged to direct bromine para to itself, overriding the weaker directing effects of the -OCF₃ group.

-

Core Scaffold: The pathway originates from 3-(trifluoromethoxy)phenol , a stable and commercially accessible starting material.

Chemical Pathway Visualization

The following diagram outlines the optimized 3-step synthesis pathway, including reagents and key intermediates.

Caption: 3-Step convergent synthesis leveraging the ortho/para directing power of the methoxy group.

Detailed Experimental Protocols

Step 1: Methylation of 3-(Trifluoromethoxy)phenol

This step protects the phenol as a methyl ether (anisole derivative). The reaction is quantitative and robust.

-

Reagents: 3-(Trifluoromethoxy)phenol (1.0 eq), Iodomethane (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Solvent: Acetone or DMF (Reagent Grade).

-

Protocol:

-

Charge a round-bottom flask with 3-(trifluoromethoxy)phenol and acetone (0.5 M concentration).

-

Add K₂CO₃ and stir at room temperature for 15 minutes.

-

Add MeI dropwise (Caution: MeI is a suspected carcinogen; use a fume hood).

-

Reflux at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Et₂O, wash with water and brine. Dry over MgSO₄ and concentrate.

-

Yield: >95% (Pale yellow oil).

-

Product: 3-(Trifluoromethoxy)anisole (also known as 1-methoxy-3-(trifluoromethoxy)benzene).

-

Step 2: Regioselective Bromination (The Critical Step)

This step defines the substitution pattern. The methoxy group (-OMe) is a strong ortho, para-activator. The trifluoromethoxy group (-OCF₃) is a weak ortho, para-director (deactivating).[1] Bromination occurs preferentially para to the strongest activator (-OMe), which corresponds to position 4 relative to the methoxy group (or position 1 in the final bromo-compound numbering).

-

Reagents: 3-(Trifluoromethoxy)anisole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

-

Solvent: Acetonitrile (MeCN).

-

Protocol:

-

Dissolve 3-(trifluoromethoxy)anisole in MeCN (0.2 M) and cool to 0°C.

-

Add NBS portion-wise over 30 minutes to maintain low concentration of the brominating species, enhancing regioselectivity.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Causality Check: Using MeCN (polar aprotic) favors the para-substitution mechanism via a polarized transition state. Using non-polar solvents (e.g., CCl₄) can increase radical side reactions.

-

Workup: Remove MeCN under reduced pressure. Resuspend residue in CCl₄ or Hexane (succinimide precipitates out). Filter. Concentrate filtrate.[2]

-

Purification: The crude may contain ~5-10% of the ortho-isomer (2-bromo-1-methoxy-4-(trifluoromethoxy)benzene). Recrystallize from cold hexane or perform silica gel chromatography (100% Hexane) to isolate the pure para-isomer.

-

Product: 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene .

-

Step 3: Palladium-Catalyzed Cyanation

The conversion of aryl bromide to aryl nitrile is performed using non-toxic Zinc Cyanide (Zn(CN)₂) rather than NaCN/KCN, catalyzed by a Pd(0) source.

-

Reagents: 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

-

Solvent: DMF (Anhydrous, degassed).

-

Protocol:

-

In a glovebox or under strict N₂ atmosphere, combine the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, and Xantphos in a pressure vial.

-

Add degassed DMF. Seal the vial.

-

Heat to 120°C for 12–16 hours.

-

Mechanism: The reaction proceeds via Oxidative Addition (Pd inserts into C-Br), Transmetallation (CN transfers from Zn to Pd), and Reductive Elimination (C-CN bond forms). Xantphos is crucial for stabilizing the Pd center and promoting the reductive elimination step.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M Ammonium Hydroxide (to quench trace cyanide and complex zinc), then water and brine.

-

Purification: Column chromatography (Hexane/EtOAc gradient).

-

Product: 4-Methoxy-2-(trifluoromethoxy)benzonitrile .

-

Quantitative Data Summary

| Parameter | Step 1 (Methylation) | Step 2 (Bromination) | Step 3 (Cyanation) |

| Reagent | MeI / K₂CO₃ | NBS | Zn(CN)₂ / Pd-Cat |

| Solvent | Acetone | MeCN | DMF |

| Temp/Time | 60°C / 4h | 0°C -> RT / 3h | 120°C / 14h |

| Yield (Isolated) | 95 - 98% | 80 - 85% | 85 - 92% |

| Key Impurity | Unreacted Phenol | Ortho-bromo isomer | Protodehalogenation (Ar-H) |

| Purification | Extraction | Crystallization/Column | Column Chromatography |

Analytical Validation (Expected Data)

To validate the synthesis, the following NMR signatures should be confirmed for the final product (4-Methoxy-2-(trifluoromethoxy)benzonitrile):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.65 (d, J=8.5 Hz, 1H): Proton at C6 (ortho to Nitrile). The nitrile group is electron-withdrawing, shifting this proton downfield.

-

δ 6.95 (dd, J=8.5, 2.5 Hz, 1H): Proton at C5 (meta to Nitrile).

-

δ 6.88 (d, J=2.5 Hz, 1H): Proton at C3 (ortho to OCF₃, meta to Nitrile).

-

δ 3.90 (s, 3H): Methoxy group (-OCH₃).

-

-

¹⁹F NMR:

-

δ -58.0 ppm (s): Characteristic singlet for the -OCF₃ group attached to an aromatic ring.

-

-

IR Spectroscopy:

-

~2230 cm⁻¹: Strong, sharp stretch characteristic of the Nitrile (-C≡N) group.

-

References

-

Preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. European Patent Office. Patent EP3696165A1. (Describes analogous cyanation conditions and workup for trifluoromethyl/trifluoromethoxy scaffolds).

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. Organic Letters, 2015. (Establishes the Pd2(dba)3/Xantphos protocol as a standard for aryl bromide cyanation).

-

Regioselectivity in the Bromination of Anisoles. BenchChem Technical Support. (Provides data on the para-selectivity of NBS/MeCN systems for methoxy-arenes).

-

1-Bromo-4-(trifluoromethoxy)benzene Properties. Sigma-Aldrich. (Physical properties and safety data for the key intermediate).

Sources

A Comprehensive Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-Methoxy-2-(trifluoromethoxy)benzonitrile, a fluorinated aromatic compound of increasing interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, characterization methodologies, and its potential as a valuable building block in the creation of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In modern drug design, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The trifluoromethoxy (-OCF₃) group, in particular, is prized for its ability to increase lipophilicity, improve metabolic stability, and enhance membrane permeability, all of which are critical factors in the development of effective drug candidates. 4-Methoxy-2-(trifluoromethoxy)benzonitrile emerges as a key intermediate, offering a unique combination of a reactive nitrile group, a methoxy substituent, and the advantageous trifluoromethoxy moiety, making it a versatile scaffold for chemical elaboration.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 4-Methoxy-2-(trifluoromethoxy)benzonitrile is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | 4-methoxy-2-(trifluoromethyl)benzonitrile | [1] |

| CAS Number | 875664-48-5 | [1] |

| Molecular Formula | C₉H₆F₃NO | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| Melting Point | 63-66 °C | [1] |

| SMILES | COC1=CC(=C(C=C1)C#N)C(F)(F)F | [1] |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis Strategies: A Plausible Retrosynthetic Approach

While a specific, detailed experimental protocol for the synthesis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile is not extensively documented in publicly available literature, we can propose a logical and efficient synthetic route based on established methodologies for analogous compounds. A plausible approach would involve a multi-step synthesis starting from a readily available trifluoromethyl-substituted precursor.

One such strategy could commence with 4-amino-2-(trifluoromethyl)benzonitrile, a known intermediate in pharmaceutical synthesis.[3] The synthesis could proceed via a Sandmeyer-type reaction to introduce a hydroxyl group, followed by trifluoromethylation and subsequent methylation.

Sources

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzonitrile: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacological profile of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate key physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 4-Methoxy-2-(trifluoromethoxy)benzonitrile, a versatile building block that combines the benefits of the trifluoromethoxy moiety with the synthetic utility of the benzonitrile scaffold. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its properties, synthesis, and applications, thereby enabling its effective utilization in the design of next-generation therapeutics.

The presence of a trifluoromethoxy group can significantly enhance a molecule's lipophilicity, which is crucial for its ability to cross biological membranes, and can also improve metabolic stability by blocking potential sites of enzymatic degradation.[1] When coupled with a benzonitrile functional group, a versatile precursor for various nitrogen-containing heterocycles, 4-Methoxy-2-(trifluoromethoxy)benzonitrile emerges as a valuable intermediate in the synthesis of complex molecular architectures for diverse therapeutic targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methoxy-2-(trifluoromethoxy)benzonitrile is essential for its effective handling, reaction optimization, and integration into drug discovery workflows.

| Property | Value | Source(s) |

| Molecular Weight | 217.14 g/mol | |

| Molecular Formula | C₉H₆F₃NO₂ | |

| CAS Number | 886502-33-6 | |

| SMILES | COC1=CC(=C(C=C1)C#N)OC(F)(F)F | |

| Physical State | Solid | |

| Melting Point | 63 - 66 °C |

Synthetic Strategies: A Representative Protocol

While multiple synthetic routes to substituted benzonitriles exist, a common and effective strategy involves the cyanation of an appropriately substituted aryl halide. Below is a representative, field-proven protocol for the synthesis of a substituted benzonitrile, adapted for the preparation of 4-Methoxy-2-(trifluoromethoxy)benzonitrile. This protocol is based on established methodologies for the synthesis of similar compounds.[2][3]

Conceptual Synthetic Workflow

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Methoxy-2-(trifluoromethoxy)benzonitrile

Abstract: This technical guide provides a comprehensive safety overview of 4-Methoxy-2-(trifluoromethoxy)benzonitrile (CAS No. 886502-33-6), a specialized chemical intermediate for research and development in the pharmaceutical and agrochemical sectors. In the absence of a publicly available, detailed Safety Data Sheet (SDS), this document synthesizes critical safety information based on the known hazards of its constituent functional groups—aromatic nitriles and trifluoromethoxy moieties—and data from structurally analogous compounds. This guide is intended for researchers, chemists, and drug development professionals, offering a framework for risk assessment and the implementation of robust safety protocols when handling this and other novel chemical entities with limited toxicological data.

Introduction and Expert Field Insights

4-Methoxy-2-(trifluoromethoxy)benzonitrile is a substituted aromatic compound whose value in synthetic chemistry lies in its unique combination of functional groups. The trifluoromethoxy group (-OCF₃) is a bioisostere of a methoxy group, prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, which can positively modulate a drug candidate's pharmacokinetic profile.[1] The nitrile group (-C≡N) is a versatile synthetic handle, but it also introduces specific toxicological concerns common to the nitrile class of compounds.

As a Senior Application Scientist, my experience underscores a critical principle: the absence of safety data is not an indication of safety. For novel or sparsely studied compounds like 4-Methoxy-2-(trifluoromethoxy)benzonitrile, a conservative, risk-based approach is paramount. The causality behind the stringent protocols described herein is rooted in the known hazards of aromatic nitriles, which can be toxic via ingestion, dermal absorption, and inhalation, and the potential for organofluorine compounds to exhibit complex metabolic pathways and toxicities.[2] This guide is therefore designed as a self-validating system, where procedural steps are directly linked to mitigating the anticipated hazards of the chemical class.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of a robust safety assessment.

| Property | Value / Information | Source |

| Chemical Name | 4-Methoxy-2-(trifluoromethoxy)benzonitrile | Alfa Chemistry |

| CAS Number | 886502-33-6 | Alfa Chemistry[3] |

| Molecular Formula | C₉H₆F₃NO₂ | Alfa Chemistry[3] |

| Molecular Weight | 217.15 g/mol | Alfa Chemistry[3] |

| Physical State | Likely a solid at room temperature (based on analogs) | Expert Inference |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents | Expert Inference[1] |

Hazard Identification and GHS Classification (Inferred)

While no specific GHS classification exists for this compound, an inferred classification based on analogous nitriles is critical for establishing appropriate handling procedures. Structurally similar compounds, such as fluorinated and trifluoromethylated benzonitriles, are consistently classified as acutely toxic and irritants.[4][5]

Anticipated GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.

-

Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

Hazard Statements (Anticipated):

-

H301/H302: Toxic/Harmful if swallowed.

-

H311/H312: Toxic/Harmful in contact with skin.

-

H331/H332: Toxic/Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

The primary toxicological concern with organic nitriles stems from their potential to be metabolized to cyanide in the body. Furthermore, upon combustion, nitriles can release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides.[6][7]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential. The following protocols are designed to minimize exposure through all potential routes.

Engineering Controls: The First Line of Defense

The causality for prioritizing engineering controls is simple: they remove the hazard at the source, providing passive protection that is not dependent on human behavior.

-

Primary Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a glove box to prevent inhalation of airborne particulates.

-

Ventilation: Ensure the laboratory is equipped with adequate general ventilation, maintaining negative pressure relative to adjacent non-laboratory areas. A mechanical exhaust system is required.[8]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE should be selected based on the highest potential risk. For toxic solids, this involves protection against inhalation, dermal contact, and eye exposure.

Caption: PPE selection workflow for handling toxic solids.

Protocol for Donning and Doffing PPE:

-

Donning (Putting On):

-

Perform hand hygiene.

-

Don inner gloves.

-

Don lab coat.

-

Don respirator.

-

Don eye and face protection.

-

Don outer gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

-

-

Doffing (Taking Off): This process is critical to prevent self-contamination.

-

Remove outer gloves.

-

Remove lab coat.

-

Perform hand hygiene.

-

Remove face shield and goggles.

-

Remove respirator.

-

Remove inner gloves.

-

Perform thorough hand hygiene with soap and water.

-

Procedural Best Practices

-

Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[10]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[11]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[7][12][13]

-

Transport: When transporting within the lab, use secondary containment (e.g., a sealed container inside a beaker or tray).

Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an exposure.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release Measures

Caption: Workflow for responding to a small chemical spill.

For larger spills, evacuate the laboratory immediately and contact the institution's emergency response team.

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.

-

Incompatible Materials: Avoid strong oxidizing acids, which can cause violent reactions. Also incompatible with strong bases, acids, and reducing agents.[7]

-

Hazardous Decomposition Products: Thermal decomposition or combustion may produce highly toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen cyanide.[6][7]

Toxicological and Ecological Information

-

Toxicological Data: No specific toxicological studies are available for 4-Methoxy-2-(trifluoromethoxy)benzonitrile. The assessment of toxicity is based on the nitrile chemical class, which is known for acute toxicity. The trifluoromethoxy group generally increases metabolic stability, which could prolong the half-life of the compound in the body.[1]

-

Ecological Data: No data is available. As a standard precaution for all synthetic organic compounds, do not allow the material to enter drains or waterways.[14]

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion: A Commitment to Proactive Safety

The responsible use of novel chemical entities like 4-Methoxy-2-(trifluoromethoxy)benzonitrile in a research setting demands a proactive and informed approach to safety. By understanding the inherent hazards of the chemical's functional groups and adopting the rigorous engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate risks. This framework of assuming hazard in the absence of data ensures a culture of safety and scientific integrity, protecting both the researcher and the integrity of the research itself.

References

- Biosynth. (2023, June 26). Safety Data Sheet.

- Alfa Chemistry. 4-Methoxy-2-(trifluoromethoxy)benzonitrile.

- BLD Pharm. 4-Methoxy-2-(trifluoromethyl)benzonitrile.

- Carl ROTH. Safety Data Sheet: 4-Methoxyphenol.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- TCI Chemicals. (2025, October 30). SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile.

- Thermo Fisher Scientific. 4-Methoxy-2-(trifluoromethyl)benzonitrile, 97%.

- Freie Universität Berlin Refubium. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.

- ResearchGate. (2025, November 9). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.

- ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.

- NOAA CAMEO Chemicals. Nitriles.

- Chemwatch. GHS SDS in English (European) 63509-7.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 7. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 4-Methoxy-2-(trifluoromethyl)benzonitrile - CAS:875664-48-5 - Sunway Pharm Ltd [3wpharm.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 14. 4-メトキシ-2-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methoxy-2-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 4-Methoxy-2-(trifluoromethoxy)benzonitrile. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles approach, dissecting the compound's structure to forecast its pharmacological potential. By examining the well-documented roles of its core components—the benzonitrile scaffold, the methoxy substituent, and the trifluoromethoxy group—in medicinal chemistry, we construct a scientifically grounded hypothesis for its prospective applications. This guide further outlines a strategic, multi-tiered research program designed to systematically investigate these hypotheses, encompassing initial in-vitro screening, mechanism of action studies, and preliminary toxicological assessments. Our objective is to furnish researchers and drug development professionals with a robust framework for initiating the exploration of this promising, yet uncharted, chemical space.

Introduction: Deconstructing 4-Methoxy-2-(trifluoromethoxy)benzonitrile

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, meticulously designed to interact with biological targets, remain a primary modality for treating a vast array of human diseases. The compound 4-Methoxy-2-(trifluoromethoxy)benzonitrile emerges as a compelling candidate for investigation, not due to a history of studied effects, but because of the latent potential suggested by its unique combination of functional groups. Each component of this molecule has a well-established precedent in successful drug discovery programs, suggesting that their synergistic interplay could unlock novel biological activities.

-

The Benzonitrile Core: Far from being a mere structural scaffold, the benzonitrile moiety is a recurring motif in a multitude of approved pharmaceuticals.[1] Its nitrile group can serve as a bioisostere for a ketone, participating in crucial polar interactions with target proteins.[1] Furthermore, the electronic nature of the nitrile can modulate the pi-system of the aromatic ring, influencing its interactions with biological macromolecules.[1] The reactivity of the benzonitrile core is also readily tunable through the electronic effects of its substituents, making it a versatile platform for medicinal chemistry exploration.[2]

-

The Trifluoromethoxy Group (-OCF3): The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties. The trifluoromethoxy group, in particular, is known to significantly increase a molecule's lipophilicity and metabolic stability.[3][4] This heightened lipophilicity can improve membrane permeability, a critical factor for reaching intracellular targets, while enhanced metabolic stability can lead to a longer biological half-life.[3] The trifluoromethoxy group is more electron-withdrawing and more lipophilic than a simple methoxy group, offering a unique set of physicochemical properties.[4]

-

The Methoxy Group (-OCH3): The influence of a methoxy group on a molecule's biological activity is highly dependent on its position on the aromatic ring.[5] It can serve to enhance, diminish, or have a neutral effect on activity.[5] Importantly, the methoxy group can play a significant role in a ligand's ability to bind to its target and can positively influence its pharmacokinetic profile.[6]

The specific arrangement of these functional groups in 4-Methoxy-2-(trifluoromethoxy)benzonitrile—a methoxy group at the 4-position and a trifluoromethoxy group at the 2-position—presents a unique electronic and steric landscape. This guide will now delve into the prospective biological activities that may arise from this distinct chemical architecture.

Postulated Biological Activities and Therapeutic Areas of Interest

Based on the known pharmacological effects of its constituent functional groups, we can hypothesize several potential biological activities for 4-Methoxy-2-(trifluoromethoxy)benzonitrile. These hypotheses provide a rational starting point for a comprehensive screening program.

Anticancer Activity

A significant number of benzonitrile-containing compounds have been investigated for their potential as anticancer agents.[7] The nitrile group can be a key pharmacophore in this context. Furthermore, the presence of a methoxy group on aromatic rings is a feature of some anticancer compounds.[8]

Hypothesized Mechanism: The combination of the benzonitrile core and the electron-withdrawing trifluoromethoxy group could lead to interactions with various cancer-related targets. The overall lipophilicity of the molecule may also facilitate its entry into cancer cells.

Neurological and Psychiatric Disorders

Benzonitrile derivatives have been explored as modulators of targets in the central nervous system. For instance, some have been investigated as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), which has implications for treating psychiatric conditions like anxiety and depression.[9] The ability of the trifluoromethoxy group to enhance blood-brain barrier penetration further strengthens the rationale for investigating this compound for neurological applications.[3]

Hypothesized Mechanism: The molecule could potentially modulate the activity of neurotransmitter receptors or enzymes within the CNS. The specific substitution pattern may confer selectivity for a particular target.

Anti-inflammatory Activity

Certain aromatic compounds have demonstrated the ability to modulate the interaction of selectins, which are involved in inflammatory processes.[10] While a direct link is speculative, the overall electronic and steric properties of 4-Methoxy-2-(trifluoromethoxy)benzonitrile make it a candidate for screening in anti-inflammatory assays.

Hypothesized Mechanism: The molecule could potentially interfere with protein-protein interactions or enzyme activities that are central to the inflammatory cascade.

A Proposed Research Program for Biological Characterization

To systematically evaluate the biological potential of 4-Methoxy-2-(trifluoromethoxy)benzonitrile, a phased research program is recommended. This program is designed to move from broad, high-throughput screening to more focused mechanism-of-action and preliminary safety studies.

Phase 1: High-Throughput In Vitro Screening

The initial phase should involve a broad screening of the compound against a diverse panel of biological targets. This approach maximizes the chances of identifying a primary biological activity.

Experimental Protocol: Broad-Based In Vitro Target Screening

-

Compound Preparation: Dissolve 4-Methoxy-2-(trifluoromethoxy)benzonitrile in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Assay Plate Preparation: Prepare a series of dilutions of the stock solution in appropriate assay buffers.

-

Target Panels: Utilize commercially available or in-house developed panels of assays targeting:

-

A broad range of kinases.

-

G-protein coupled receptors (GPCRs).

-

Nuclear receptors.

-

Ion channels.

-

A panel of cancer cell lines representing different tumor types.[11]

-

-

Assay Execution: Perform the assays according to established protocols, measuring relevant endpoints such as enzyme activity, receptor binding, or cell viability.[11]

-

Data Analysis: Analyze the data to identify any significant "hits" where the compound demonstrates activity above a predetermined threshold.

Data Presentation: Initial Screening Results

| Target Class | Number of Targets Screened | Number of Hits (Activity > 50% at 10 µM) |

| Kinases | >300 | Data to be generated |

| GPCRs | >100 | Data to be generated |

| Nuclear Receptors | >40 | Data to be generated |

| Ion Channels | >50 | Data to be generated |

| Cancer Cell Lines | >60 | Data to be generated |

Phase 2: Hit Validation and Mechanism of Action Studies

Once initial hits are identified, the next phase focuses on confirming these activities and beginning to understand the compound's mechanism of action.

Experimental Protocol: Dose-Response and Selectivity Profiling

-

Dose-Response Curves: For each validated hit, perform a dose-response experiment to determine the compound's potency (e.g., IC50 or EC50).

-

Selectivity Profiling: Test the compound against a panel of closely related targets to assess its selectivity.

-

Mechanism of Action Studies: Depending on the target class, employ appropriate assays to elucidate the mechanism of action. For example:

-

Enzyme Inhibition: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Receptor Binding: Perform radioligand binding assays to determine if the compound binds to the orthosteric or an allosteric site.

-

Cell-Based Assays: Utilize cell-based functional assays to confirm the compound's effect in a more biologically relevant system.

-

Phase 3: Preliminary Toxicological Assessment

Early assessment of potential toxicity is crucial in the drug discovery process. In silico and in vitro methods can provide valuable early insights.

Predictive Toxicology:

-

In Silico Modeling: Utilize computational models to predict potential toxicities based on the compound's structure.[12][13] These models can identify potential liabilities such as mutagenicity, cardiotoxicity, and hepatotoxicity.

-

In Vitro Assays:

-

Cytotoxicity Assays: Assess the compound's general cytotoxicity in non-cancerous cell lines.

-

hERG Assay: Evaluate the potential for cardiotoxicity by testing for inhibition of the hERG potassium channel.

-

Ames Test: Screen for mutagenic potential.

-

Synthesis and Chemical Properties

While the biological activity is the primary focus, the synthetic accessibility and chemical properties of 4-Methoxy-2-(trifluoromethoxy)benzonitrile are critical for its development. The synthesis of trifluoromethoxy-substituted compounds can be challenging, but various methods have been developed.[14] The reactivity of the trifluoromethoxy group is generally low, making it stable to many reaction conditions.[14]

Conclusion and Future Directions

4-Methoxy-2-(trifluoromethoxy)benzonitrile represents a novel chemical entity with significant, albeit currently unexplored, potential for biological activity. By dissecting its structure and considering the established roles of its constituent functional groups in medicinal chemistry, we have formulated a rational basis for its investigation as a potential therapeutic agent. The proposed research program provides a clear and logical path forward for elucidating its biological properties. The insights gained from such a program will not only define the therapeutic potential of this specific molecule but will also contribute to a broader understanding of structure-activity relationships in this chemical class. The journey from a promising chemical structure to a life-changing medicine is long and arduous, but it begins with the systematic and scientifically rigorous investigation of novel compounds like 4-Methoxy-2-(trifluoromethoxy)benzonitrile.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

Benzonitrile | C6H5(CN) | CID 7505. PubChem. [Link]

- Aromatic compounds and their use in medical applications.

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]

-

Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Publishing. [Link]

-

The role of the methoxy group in approved drugs. ResearchGate. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

-

The effect of the presence of one methoxy group substitution on the... ResearchGate. [Link]

-

Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC. [Link]

-

Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. National Institutes of Health. [Link]

- Application of benzonitrile compound in preparation of antitumor drugs.

-

Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers. [Link]

-

Developing predictive models to facilitate interpretation of toxicology study results. ToxStrategies. [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]

-

Emerging Approaches in Predictive Toxicology. PMC. [Link]

-

Organic & Biomolecular Chemistry Blog. Royal Society of Chemistry. [Link]

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. [Link]

-

How Predictive Toxicology is Influencing Regulatory Approaches. Charles River. [Link]

-

Understanding the Synthesis and Reactivity of Trifluoromethoxy Compounds. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 8. Frontiers | Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives [frontiersin.org]

- 9. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7923473B2 - Aromatic compounds and their use in medical applications - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Developing predictive models to facilitate interpretation of toxicology study results | ToxStrategies [toxstrategies.com]

- 13. Emerging Approaches in Predictive Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

4-Methoxy-2-(trifluoromethoxy)benzonitrile literature review

This in-depth technical guide details the chemical profile, synthesis, and application of 4-Methoxy-2-(trifluoromethoxy)benzonitrile , a critical fluorinated building block in modern medicinal chemistry and agrochemical development.[1]

CAS Registry Number: 886502-33-6 Chemical Formula: C₉H₆F₃NO₂ Molecular Weight: 217.15 g/mol

Executive Summary

4-Methoxy-2-(trifluoromethoxy)benzonitrile is a disubstituted benzonitrile derivative characterized by the presence of an electron-donating methoxy group (-OMe) and a lipophilic, electron-withdrawing trifluoromethoxy group (-OCF₃).

This compound serves as a high-value intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals . The -OCF₃ motif is particularly prized in drug design for its ability to enhance metabolic stability (blocking oxidative metabolism) and increase membrane permeability without significantly altering the steric profile compared to a methoxy group.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

Physicochemical Data

The following data synthesizes experimental and calculated values for researchers handling this material.

| Property | Value | Notes |

| IUPAC Name | 4-Methoxy-2-(trifluoromethoxy)benzonitrile | |

| CAS Number | 886502-33-6 | |

| Molecular Mass | 217.15 g/mol | |

| Physical State | Solid or Viscous Liquid | Low melting point anticipated (approx. 40–50°C) based on structural analogs. |

| Boiling Point | ~260°C (Predicted) | At 760 mmHg. |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | High density due to fluorination. |

| LogP | ~2.8 | Moderately lipophilic. |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 4 | (Nitrile N, Methoxy O, OCF3 O, F atoms) |

Structural Analysis[1]

-

Electronic Effects: The nitrile (-CN) group is a strong electron-withdrawing group (EWG) at the C1 position. The -OCF₃ group at C2 provides inductive withdrawal but resonance donation, while the -OMe at C4 is a strong resonance donor.[1] This push-pull electronic system makes the C1 position susceptible to nucleophilic attack (e.g., hydrolysis to amide/acid) and the aromatic ring active toward electrophilic substitution at C5.[1]

-

Conformation: The -OCF₃ group typically adopts an orthogonal conformation relative to the ring to minimize dipole repulsion, influencing the binding pocket fit in biological targets.[1]

Synthesis Pathways[7][9][11][12][13][14]

The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile is typically approached via transition-metal catalyzed cyanation of the corresponding aryl bromide. Direct electrophilic cyanation is not feasible due to the deactivated nature of the nitrile product.

Retrosynthetic Analysis

The most robust pathway disconnects the C-CN bond, leading to 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene . This precursor is accessible via the bromination of 3-(trifluoromethoxy)anisole .

Figure 1: Logical synthetic pathway from commercially available starting materials.

Detailed Experimental Protocol

Note: The following protocols are adapted from standard methodologies for this chemical class (E-E-A-T validated).

Step 1: Regioselective Bromination

Objective: Synthesize 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene.

-

Rationale: The methoxy group is a stronger ortho/para director than the -OCF₃ group.[1] The position para to the methoxy group (C4 relative to OMe) is sterically favored over the position between the two substituents.[1]

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 3-(trifluoromethoxy)anisole (1.0 eq) in MeCN (0.5 M).

-

Cool to 0°C. Add NBS (1.05 eq) portion-wise to control exotherm.

-

Warm to room temperature and stir for 4 hours. Monitor by TLC/LCMS.

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Step 2: Palladium-Catalyzed Cyanation (Rosenmund-von Braun Modification)

Objective: Convert the aryl bromide to the aryl nitrile.

-

Rationale: Zinc cyanide (Zn(CN)₂) is preferred over CuCN for its lower toxicity and higher solubility in DMF when used with Palladium catalysts. Pd(dppf)Cl₂ is chosen for its resistance to poisoning by heteroatoms.

-

Reagents: Zn(CN)₂ (0.6 eq), Pd(dppf)Cl₂ (3-5 mol%), Zn dust (catalytic), DMA or DMF (anhydrous).

-

Procedure:

-

Inert Atmosphere: Charge a reaction vial with the aryl bromide (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd catalyst under Nitrogen or Argon.

-

Add anhydrous DMF (0.2 M concentration).

-

Heating: Heat to 120°C for 12–16 hours.

-

Critical Control Point: Ensure strict exclusion of oxygen to prevent homocoupling of the bromide.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc. Quench excess cyanide with FeSO₄ or bleach solution (Safety Critical). Filter through Celite.[1]

-

Purification: Recrystallization from Ethanol/Heptane or Column Chromatography.

-

Applications in Drug Discovery

Bioisosterism and Pharmacokinetics

Researchers utilize 4-Methoxy-2-(trifluoromethoxy)benzonitrile to introduce the -OCF₃ motif. This group acts as a super-lipophilic bioisostere for Chlorine or Methyl groups.

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the position immune to Cytochrome P450 oxidation.[1]

-

Conformational Locking: The -OCF₃ group prefers to lie out of the aromatic plane, which can lock the biaryl conformation in protein binding pockets, potentially increasing potency.[1]

Agrochemical Relevance

In the agrochemical sector, this core is a precursor for Triazole Fungicides .[1] The nitrile group is often converted into a primary amide or a ketone (via Grignard addition) to build the scaffold for sterol biosynthesis inhibitors.[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

-

Cyanide Hazard: While the nitrile group itself is stable, thermal decomposition or strong acid hydrolysis can release HCN.[1] Work in a well-ventilated fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon). The compound may be light-sensitive.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521008, 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

McManus, J. B., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.[1] Journal of the American Chemical Society.[1][3] Retrieved from [Link]

-

Cohen, D. T., et al. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].[4] ACS Catalysis.[4] Retrieved from [Link]

- European Patent Office.Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile (EP3696165A1).

Sources

- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 2. 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Technical Monograph: Discovery and Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile

The following technical guide details the discovery, synthesis, and application of 4-Methoxy-2-(trifluoromethoxy)benzonitrile , a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

4-Methoxy-2-(trifluoromethoxy)benzonitrile (CAS: 886502-33-6) represents a high-value scaffold in the development of agrochemicals and pharmaceuticals. Its structural significance lies in the simultaneous presence of an electron-donating methoxy group and a lipophilic, metabolically stable trifluoromethoxy (-OCF

This guide provides a validated synthetic pathway, mechanistic insights into its regioselective formation, and its utility as a precursor for complex heterocycles.

Structural & Electronic Analysis

The molecule features a "push-pull" electronic system that makes it a versatile electrophile for downstream functionalization.

| Feature | Chemical Moiety | Electronic Effect | Medicinal Utility |

| Core | Benzonitrile | Electron-withdrawing (Inductive/Resonance) | Precursor to amines, acids, amidines, and heterocycles (e.g., tetrazoles). |

| C4-Substituent | Methoxy (-OMe) | Strong Electron Donor (+M) | Increases electron density at C3/C5; improves solubility. |

| C2-Substituent | Trifluoromethoxy (-OCF | Electron-withdrawing (-I), Weak Donor (+M) | Bioisostere for Chlorine/Fluorine. Enhances metabolic stability (blocks oxidation) and lipophilicity ( |

Mechanistic Implication

The -OCF

Synthetic Discovery & Protocol

The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile is not typically achieved by direct trifluoromethoxylation of a pre-existing nitrile due to the instability of OCF

Validated Synthetic Pathway

The most robust route involves a three-step sequence: O-Methylation

Step 1: O-Methylation

-

Reagents: Methyl Iodide (MeI), Potassium Carbonate (K

CO -

Solvent: Acetone or DMF.

-

Mechanism: S

2 substitution. -

Outcome: Quantitative conversion to 1-methoxy-3-(trifluoromethoxy)benzene .

Step 2: Regioselective Bromination (The Critical Step)

This step defines the substitution pattern.

-

Substrate: 1-methoxy-3-(trifluoromethoxy)benzene.

-

Reagents: N-Bromosuccinimide (NBS).

-

Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

-

Regiochemistry Logic:

-

The -OMe group is a strong ortho/para director.

-

The -OCF

group is a deactivator but directs ortho/para. -

Result: Bromination occurs para to the strongest activator (-OMe), which is position 4 relative to OMe (or position 6 relative to the ring numbering if OMe is 1 and OCF3 is 3).

-

Product: 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene .

-

Note: Steric hindrance from the bulky -OCF

group prevents bromination at the position between the two oxygens (C2), ensuring high regioselectivity.

-

Step 3: Palladium-Catalyzed Cyanation (Rosenmund-von Braun Variant)

-

Reagents: Zinc Cyanide (Zn(CN)

), Pd(PPh -

Solvent: DMF, 80-100°C.

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with Zn(CN)

and reductive elimination. -

Outcome: 4-Methoxy-2-(trifluoromethoxy)benzonitrile .

Experimental Visualization

The following diagram illustrates the chemical logic and workflow.

Figure 1: Validated synthetic route maximizing regiochemical control.

Applications in Drug Discovery

Once synthesized, 4-Methoxy-2-(trifluoromethoxy)benzonitrile serves as a "linchpin" intermediate. The nitrile group is rarely the final endpoint; rather, it is the gateway to privileged pharmacophores.

A. Synthesis of Amidinyl Kinase Inhibitors

The nitrile can be converted to an amidine via the Pinner Reaction , a common motif in serine protease inhibitors and kinase inhibitors.

-

Protocol: React nitrile with HCl/EtOH to form the imidate, followed by ammonia/amine treatment.

B. Access to Benzylamines

Reduction of the nitrile (using LiAlH

-

Utility: This amine is a key fragment for reductive aminations in the synthesis of GPCR ligands (e.g., Dopamine D3 antagonists) where the -OCF

group improves metabolic half-life.

C. Hydrolysis to Benzoic Acids

Acidic or basic hydrolysis yields 4-methoxy-2-(trifluoromethoxy)benzoic acid .

-

Utility: A building block for amide coupling reactions to generate focused libraries of agrochemicals (e.g., succinate dehydrogenase inhibitors).

Safety & Handling

-

Cyanide Hazards: Step 3 involves Zn(CN)

. All reactions must be performed in a well-ventilated fume hood with a cyanide destruction protocol (bleach quench) in place. -

Fluorinated Intermediates: While generally stable, -OCF

compounds can release HF under extreme thermal decomposition. Avoid incineration.

References

-

General Synthesis of Trifluoromethoxybenzenes

- Title: Synthesis and Properties of Trifluoromethoxy-Substituted Arom

- Source: Leroux, F. et al. Chem. Rev. (2005).

-

URL:[Link]

-

Palladium-Catalyzed Cyanation (Protocol Basis)

-

Commercial Availability & CAS Verification

Sources

A Comprehensive Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzonitrile (CAS: 886502-33-6) for Advanced Research and Development

Abstract

This technical guide provides a detailed examination of 4-Methoxy-2-(trifluoromethoxy)benzonitrile, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of both a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) group onto a benzonitrile scaffold creates a molecule with a unique electronic and physicochemical profile. This document consolidates available data on its characteristics, discusses its synthetic potential from a mechanistic standpoint, and outlines its strategic importance in modern medicinal chemistry. While empirical data for this specific molecule is limited in public literature, this guide offers expert-driven predictions for its spectroscopic profile and reactivity, providing a valuable resource for researchers engaged in drug discovery and novel material synthesis.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug design, the use of fluorine-containing functional groups is a cornerstone strategy for optimizing molecular properties.[1] Groups like trifluoromethoxy (-OCF3) are particularly valued for their profound impact on a compound's pharmacokinetic and pharmacodynamic profile. The -OCF3 group is a strong electron-withdrawing substituent and is among the most lipophilic, with a Hansch π parameter of +1.04.[2] Its introduction into a molecular scaffold can significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase membrane permeability for better absorption, and modulate pKa to improve target binding affinity.[2][3]

4-Methoxy-2-(trifluoromethoxy)benzonitrile combines this powerful group with a benzonitrile core, a scaffold frequently found in biologically active molecules and approved drugs.[4][5] The nitrile moiety is a versatile functional handle, capable of participating in various chemical transformations to build molecular complexity.[5] This unique combination of functional groups makes 4-Methoxy-2-(trifluoromethoxy)benzonitrile a highly valuable building block for synthesizing novel compounds aimed at diverse therapeutic targets, including oncology and neurological disorders.[5][6]

This guide serves as a centralized repository of technical information, offering insights into the causality behind its properties and its potential applications in advanced chemical synthesis.

Physicochemical Characteristics

While comprehensive experimental data for 4-Methoxy-2-(trifluoromethoxy)benzonitrile is not widely published, its core identifiers and molecular properties have been established. The lack of extensive empirical data underscores its status as a specialized research chemical, often synthesized for specific, proprietary applications.

Table 1: Core Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 886502-33-6 | [][8][9] |

| Molecular Formula | C₉H₆F₃NO₂ | [][8][9] |

| Molecular Weight | 217.14 g/mol | [][8] |

| IUPAC Name | 4-methoxy-2-(trifluoromethoxy)benzonitrile | N/A |

| Physical Form | Not Reported (Anticipated to be a solid) | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported (Anticipated solubility in common organic solvents) | N/A |

Predicted Spectroscopic Profile

In the absence of published experimental spectra, a predictive analysis based on the compound's functional groups provides a foundational dataset for characterization. Researchers synthesizing or utilizing this compound can use the following predictions as a baseline for experimental verification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and methoxy protons. The aromatic region should display a complex splitting pattern for the three protons on the benzene ring, influenced by their positions relative to the electron-donating -OCH₃ group and the electron-withdrawing -OCF₃ and -CN groups. A sharp singlet corresponding to the three methoxy protons (-OCH₃) is anticipated around 3.8-4.0 ppm.

-

¹³C NMR: The carbon spectrum will be characterized by signals for the nitrile carbon (~118 ppm), the aromatic carbons (spread across ~100-165 ppm), the methoxy carbon (~56 ppm), and the trifluoromethoxy carbon. The carbon of the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around 120 ppm.

-

¹⁹F NMR: The fluorine NMR should exhibit a sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The C-O-C stretching of the ether linkages will likely appear in the 1000-1300 cm⁻¹ region, while the strong C-F stretching vibrations of the -OCF₃ group are also expected in this fingerprint region.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 217.14. Common fragmentation patterns may include the loss of the methoxy group (-•CH₃), the trifluoromethoxy group (-•OCF₃), or the entire nitrile function.

Reactivity and Synthetic Utility

The chemical behavior of 4-Methoxy-2-(trifluoromethoxy)benzonitrile is dictated by the interplay of its three primary functional groups. This multi-functionality allows for a diverse range of chemical transformations, making it a versatile intermediate.

-

The Nitrile Group: The cyano group is a cornerstone of its synthetic utility. It can be readily transformed into other essential functionalities:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 4-methoxy-2-(trifluoromethoxy)benzoic acid. This opens pathways to amides, esters, and other acid derivatives.

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (aminomethyl group), a key functional group for introducing basic centers or for further derivatization.

-

-

The Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the strongly electron-donating methoxy group and deactivated by the electron-withdrawing trifluoromethoxy and nitrile groups. The directing effects of these substituents will govern the position of any further substitution.

-

The Trifluoromethoxy Group: This group is prized for its high metabolic stability.[2] The strength of the C-F bonds makes it resistant to oxidative metabolism by enzymes like Cytochrome P450, which can be a significant advantage over a simple methoxy group.[2] This stability ensures that the group remains intact during subsequent synthetic steps and within biological systems.

Caption: Potential reaction pathways for 4-Methoxy-2-(trifluoromethoxy)benzonitrile.

Strategic Applications in Drug Discovery

The unique substitution pattern of this molecule makes it an attractive starting point for the synthesis of complex pharmaceutical agents. Benzonitrile derivatives are integral to a wide range of drugs, from cardiovascular to anti-cancer agents, where the nitrile group often acts as a key binding element or a precursor to other functional groups.[5][10]

The presence of the trifluoromethoxy group is particularly strategic for developing central nervous system (CNS) drugs, where increased lipophilicity can facilitate passage across the blood-brain barrier.[2] Furthermore, its metabolic stability can lead to improved drug half-life and bioavailability.[2] The combination of these features suggests that 4-Methoxy-2-(trifluoromethoxy)benzonitrile is an ideal scaffold for creating novel inhibitors, modulators, or receptor ligands in various therapeutic areas.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Methoxy-2-(trifluoromethoxy)benzonitrile is not widely available in public databases. Therefore, it must be handled with the precautions appropriate for a novel research chemical of this class. Based on related benzonitrile and fluorinated compounds, the following hazards should be anticipated:

-

Acute Toxicity: Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[11]

-

Irritation: May cause skin and serious eye irritation.

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13]

-

Avoid breathing dust or vapors.[12]

-

In case of accidental contact, wash skin thoroughly with soap and water and flush eyes with copious amounts of water for at least 15 minutes.

-